BTK Enzymatic Potency: 1 nM IC₅₀ Places Example 99 Among the Most Potent Disclosed Inhibitors
In a homogeneous time-resolved fluorescence (HTRF) BTK enzymatic assay, the target compound (Example 99) inhibited BTK with an IC₅₀ of 1 nM. Under identical assay conditions, comparator examples from the same patent gave IC₅₀ values of <1 nM (Example 66), 1.20 nM (Example 79), and 5.5 nM (Example 236) [1]. The ~5.5‑fold improvement over Example 236 confirms that the pyrazinone scaffold retains high intrinsic activity, while the sub‑nanomolar parity with the most potent pyrazolopyrazine analogue validates the scaffold hop.
| Evidence Dimension | BTK enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Example 236 IC₅₀ = 5.5 nM; Example 79 IC₅₀ = 1.20 nM; Example 66 IC₅₀ < 1 nM |
| Quantified Difference | 5.5‑fold more potent than Example 236; equipotent to Example 79; slightly less potent than Example 66 |
| Conditions | HTRF assay using recombinant human full‑length wild‑type BTK (M1–S659); compound pre‑incubated with enzyme before substrate addition; 1 h incubation at 25 °C |
Why This Matters
Procurement decisions hinge on whether a compound achieves the potency required for a given assay window; the 1 nM IC₅₀ ensures robust signal even in low‑ATP cellular contexts where weaker analogues (e.g., 5.5 nM) may lose resolution.
- [1] BindingDB entries BDBM658441 (Example 99), BDBM658428 (Example 66), BDBM658433 (Example 79), BDBM658410 (Example 236); all IC₅₀ values measured in the same BTK HTRF assay; data accessed 30 Apr 2026. View Source
